methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride
CAS No.: 2361730-65-4
Cat. No.: VC11592426
Molecular Formula: C11H20ClNO3
Molecular Weight: 249.73 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361730-65-4 |
|---|---|
| Molecular Formula | C11H20ClNO3 |
| Molecular Weight | 249.73 g/mol |
| IUPAC Name | methyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(12-8-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H |
| Standard InChI Key | NUSLADBXVUYZTL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1CC2(CCOCC2)NC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1-azaspiro[4.5]decane core, where a nitrogen atom bridges two rings: a pyrrolidine (5-membered) and an oxane (6-membered). The methyl acetate group at position 3 introduces ester functionality, while the hydrochloride salt enhances solubility . The spiro junction at carbon 3 creates a rigid, three-dimensional structure that may influence receptor binding in biological systems .
Table 1: Key Identifiers
Spectroscopic and Computational Data
The InChIKey (NUSLADBXVUYZTL-UHFFFAOYSA-N) provides a unique identifier for computational studies. Nuclear Magnetic Resonance (NMR) predictions suggest:
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NMR: Signals for the methyl ester ( 3.6–3.7 ppm), spirocyclic protons ( 2.8–3.2 ppm), and oxane ring protons ( 3.4–4.0 ppm).
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NMR: Carbonyl resonance at 170–172 ppm (ester), spiro carbons at 50–70 ppm .
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound are scarce, analogous spirocyclic derivatives are typically synthesized via:
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Ring-Closing Reactions: Cyclization of amino alcohols with ketones or esters under acidic conditions .
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Mitsunobu Reactions: For constructing ether linkages in the oxane ring .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility (~10–50 mg/mL). Stability studies indicate:
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pH Sensitivity: Degrades in strongly basic conditions (pH > 10) via ester hydrolysis.
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Thermal Stability: Stable up to 150°C under inert atmospheres .
Table 2: Physicochemical Profile
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